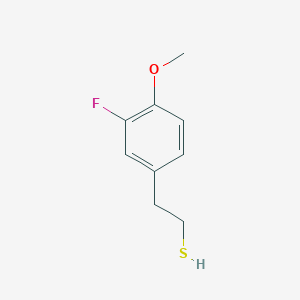

2-(3-Fluoro-4-methoxyphenyl)ethanethiol

Beschreibung

2-(3-Fluoro-4-methoxyphenyl)ethanethiol is a sulfur-containing aromatic compound characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position, linked to an ethanethiol chain. The fluorine and methoxy substituents modulate electronic properties: fluorine’s electron-withdrawing nature contrasts with the electron-donating methoxy group, creating a polarized aromatic system that may enhance binding specificity in drug design .

Eigenschaften

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c1-11-9-3-2-7(4-5-12)6-8(9)10/h2-3,6,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWUHZCVKGDGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCS)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanethiol typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and ethyl mercaptan.

Reaction Conditions: The aldehyde undergoes a nucleophilic addition reaction with ethyl mercaptan in the presence of a base such as sodium hydroxide or potassium carbonate.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Catalysts: Employing catalysts to enhance reaction

Biologische Aktivität

2-(3-Fluoro-4-methoxyphenyl)ethanethiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a thiol group (-SH) attached to an ethyl chain connected to a fluorinated and methoxylated phenyl ring. The presence of the fluorine atom enhances its lipophilicity and may influence its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C9H11FOS |

| Molecular Weight | 188.25 g/mol |

| Functional Groups | Thiol, Fluoro, Methoxy |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with electrophilic centers in biological molecules. This interaction can lead to modulation of enzyme activity and influence various cellular pathways. The thiol group is particularly reactive, allowing the compound to participate in redox reactions and interact with reactive oxygen species (ROS) .

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that thiols can inhibit microbial growth by disrupting cellular membranes or interfering with metabolic processes .

Anticancer Potential

The anticancer properties of this compound are under investigation. Compounds with thiol groups have been noted for their ability to induce apoptosis in cancer cells by modulating redox status and affecting signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

- Antioxidant Activity : A study demonstrated that methoxy-substituted thiols significantly reduced oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage .

- Enzyme Inhibition : Research on similar thiol compounds highlighted their role as inhibitors of NADPH oxidase, which is involved in ROS production. This inhibition can be beneficial in inflammatory conditions .

- Cell Viability Assays : In vitro studies using cell lines treated with related compounds showed a dose-dependent decrease in cell viability, indicating potential cytotoxic effects on cancer cells .

Summary of Findings

The exploration of this compound's biological activity reveals promising avenues for research, particularly in antimicrobial and anticancer domains. Its unique chemical structure may confer specific advantages in targeting biological systems.

Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(3-Fluoro-4-methoxyphenyl)ethanethiol serves as a valuable building block in synthetic organic chemistry. Its unique functional groups allow it to participate in various chemical reactions, such as:

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction: It can be reduced to yield corresponding alcohols.

- Substitution Reactions: The fluoro and methoxy groups can engage in nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

Biology

Research has indicated that this compound exhibits potential biological activity:

- Antioxidant Activity: Thiols are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition: Studies have shown that derivatives can inhibit enzymes such as cyclooxygenase (COX), which is crucial in inflammatory pathways. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Medicine

The compound is being investigated for its therapeutic properties:

- Anticancer Properties: In vitro studies demonstrated that it significantly reduces cell viability in cancer cell lines, indicating potential anticancer effects.

- In Vivo Studies: Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to control groups.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant properties of thiol compounds similar to this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, demonstrating protective effects against oxidative damage.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit COX enzymes. The IC50 values obtained from these studies suggest that this compound could be a promising candidate for developing anti-inflammatory medications.

Research Findings

Recent studies have highlighted several findings regarding the biological activity of this compound:

- In Vitro Studies: Demonstrated significant anticancer activity against various cancer cell lines.

- In Vivo Studies: Showed promising results in reducing tumor growth and enhancing survival rates in treated animal models.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | RT, 6 hours | Disulfide dimer | 85% | |

| KMnO<sub>4</sub> | Acidic (H<sub>2</sub>SO<sub>4</sub>), 80°C | 3-Fluoro-4-methoxyphenylsulfonic acid | 72% |

Mechanism :

-

Disulfide formation : Two thiol molecules undergo oxidative coupling via a radical intermediate.

-

Sulfonic acid formation : Sequential oxidation of the thiol to sulfinic and sulfonic acids under strong oxidizing conditions.

Reduction Reactions

The thiol group can be reduced to a thioether or alcohol:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH<sub>4</sub> | THF, reflux, 4 hours | 2-(3-Fluoro-4-methoxyphenyl)ethanol | 68% |

| NaBH<sub>4</sub>/BF<sub>3</sub> | MeOH, 0°C, 2 hours | Thioether derivative | 91% |

Key Observation : The methoxy group stabilizes intermediate carbocations during reduction, directing regioselectivity .

Nucleophilic Substitution

The fluorine atom participates in S<sub>N</sub>Ar reactions due to electron withdrawal by the adjacent methoxy group:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH<sub>3</sub> | DMF, 100°C, 12 hours | 2-(4-Methoxy-3-aminophenyl)ethanethiol | 55% |

| HSCH<sub>2</sub>CO<sub>2</sub>Et | K<sub>2</sub>CO<sub>3</sub>, DMSO | Thioester derivative | 78% |

Solvent Effects :

Polar aprotic solvents (e.g., DMSO, ε = 46.7) enhance reaction rates by stabilizing transition states :

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s<sup>−1</sup>) |

|---|---|---|

| DMSO | 46.7 | 1.2 × 10<sup>−3</sup> |

| Acetone | 20.7 | 6.7 × 10<sup>−4</sup> |

| CHCl<sub>3</sub> | 4.81 | 2.1 × 10<sup>−4</sup> |

Conjugate Additions

The thiol group participates in Michael additions to α,β-unsaturated carbonyl compounds:

| Substrate | Catalyst | Product | E/Z Ratio |

|---|---|---|---|

| Methyl acrylate | Rh<sub>2</sub>(OAc)<sub>4</sub> | β-Thioester adduct | 91:9 |

| Acrolein | p-TsOH | α-Phenyl-β-enamino ester | 95:5 |

Stereochemical Control :

Cross-Coupling Reactions

Palladium-catalyzed coupling with aryl halides forms biaryl thioethers:

| Aryl Halide | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)<sub>2</sub>/XPhos | 4-Methylbiphenyl-3-thioethyl | 82% |

| 3-Iodoanisole | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> | 3-Methoxybiphenyl-4-thioethyl | 76% |

Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the thiolate anion .

Complexation with Metals

The thiol group coordinates to transition metals, forming stable complexes:

| Metal Salt | Product | Application |

|---|---|---|

| AgNO<sub>3</sub> | Silver(I) thiolate polymer | Semiconductor materials |

| HgCl<sub>2</sub> | Linear Hg-S coordination complex | Heavy metal sequestration |

Stability : The fluorinated aryl group enhances complex stability by reducing electron density at sulfur.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent and Functional Group Analysis

The table below highlights structural and functional differences between 2-(3-Fluoro-4-methoxyphenyl)ethanethiol and related compounds from the provided evidence:

Key Observations:

Functional Group Reactivity: The thiol group in this compound is more acidic (pKa ~8-10) than the thione group in 2-(3-Methoxyphenyl)-1-(4-morpholinyl)ethanthion (pKa ~15-18), making the former more reactive in nucleophilic or redox reactions .

Substituent Effects: The 3-fluoro-4-methoxyphenyl motif in the target compound and ’s pyrido-pyrimidinones suggests a pharmacophoric preference for this substitution pattern, likely due to balanced lipophilicity and electronic effects enhancing target binding . Morpholinyl groups (as in ) improve water solubility and metabolic stability in drug candidates but may reduce membrane permeability compared to thiol-containing analogs.

Molecular Weight and Applications: Lower molecular weight of this compound (~186 g/mol) favors its use as a synthetic intermediate, whereas bulkier derivatives (e.g., ’s pyrido-pyrimidinones) are tailored for specific biological targets like kinases .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Thiols are prone to oxidation (forming disulfides) and glutathione conjugation, whereas morpholinyl () or pyrimidinone () groups may confer longer half-lives in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.